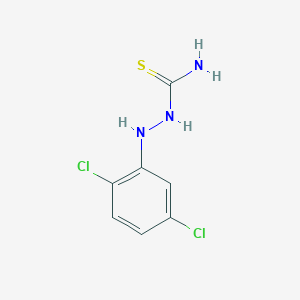

Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-

Description

Historical Context and Evolution of Thiosemicarbazide (B42300) Chemistry

The field of thiosemicarbazide chemistry has a rich history rooted in the search for new therapeutic agents. The parent compound, thiosemicarbazide, was identified as having activity against Mycobacterium tuberculosis in vitro in the 1940s. taylorandfrancis.com This discovery spurred further research, leading to the development and introduction of thiosemicarbazide derivatives as drugs for treating tuberculosis. taylorandfrancis.com

Over the following decades, the scope of research expanded significantly. In the 1960s, the antiviral properties of this class of compounds were discovered, culminating in the commercialization of methisazone (B1676394) to treat smallpox. benthamopenarchives.com Concurrently, the antitumor potential of thiosemicarbazones, which are derivatives formed from the reaction of thiosemicarbazides with aldehydes or ketones, began to emerge. benthamopenarchives.comresearchgate.net This line of inquiry has remained active, with compounds like Triapine® (3-aminopyridine-2-carboxaldehyde thiosemicarbazone) being developed as anticancer drugs and reaching Phase II clinical trials for various cancers. benthamopenarchives.com The versatility of thiosemicarbazides as precursors in the synthesis of various five- and six-membered heterocyclic compounds, such as triazoles, has further cemented their importance in organic synthesis. wikipedia.orgresearchgate.net

Structural Classification and Nomenclature of Substituted Hydrazinecarbothioamides

The systematic nomenclature of these compounds follows the guidelines established by the International Union of Pure and Applied Chemistry (IUPAC). The parent molecule is named Hydrazinecarbothioamide . wikipedia.orgnist.gov This name is derived from its structure: a hydrazine (B178648) (-NHNH2) group attached to a carbothioamide (-C(S)NH2) group.

Substituted derivatives are named by identifying the substituent groups and their location on the hydrazinecarbothioamide backbone. According to IUPAC rules for hydrazine derivatives, the nitrogen atoms can be denoted by numerical locants (1 and 2) or N and N'. acdlabs.com For naming purposes, the nitrogen atom of the hydrazine moiety attached to the carbon of the carbothioamide is typically designated as position 1.

In the case of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- , the nomenclature indicates:

Hydrazinecarbothioamide : The core molecular structure.

2-(...) : The substituent is located on the second nitrogen atom of the hydrazine chain (the terminal -NH2 group).

(2,5-dichlorophenyl)- : The substituent is a phenyl group with two chlorine atoms at positions 2 and 5 of the benzene (B151609) ring.

The IUPAC preferred name for this specific compound is N-(2,5-dichlorophenyl)hydrazinecarbothioamide. Thiosemicarbazides are known to possess a nearly planar CSN3 core, a structural feature that can be explained by electron delocalization models. wikipedia.org

Significance of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- in Current Chemical Research

The significance of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- in modern research lies primarily in its potential as a biologically active agent, a characteristic shared by many compounds in the thiosemicarbazide family. benthamopenarchives.comnih.gov Research into derivatives of this compound has highlighted its potential as a valuable scaffold for developing new therapeutic molecules.

Studies have identified that related compounds, such as N-(2,5-dichlorophenyl)-2-(phenylsulfonyl)hydrazinecarbothioamide, exhibit notable antiproliferative and antioxidant properties. evitachem.com This derivative has shown significant inhibitory effects on the proliferation of MCF-7 breast cancer cells, with a potency comparable to the established chemotherapeutic drug Doxorubicin. evitachem.com This finding suggests that the N-(2,5-dichlorophenyl)hydrazinecarbothioamide structure is a promising lead for the development of novel anticancer agents. evitachem.com Furthermore, the potent antioxidant activity observed in these compounds indicates a potential for addressing conditions related to oxidative stress. evitachem.com The electron-withdrawing nature of the dichlorophenyl group is thought to enhance the reactivity and biological activity of these molecules compared to their non-halogenated or monosubstituted counterparts.

| Property | Value |

|---|---|

| CAS Number | 14580-30-4 |

| Molecular Formula | C7H7Cl2N3S |

| Molecular Weight | 236.12 g/mol |

| IUPAC Name | N-(2,5-dichlorophenyl)hydrazinecarbothioamide |

| InChI Key | XBDSQQOEXKOZJQ-UHFFFAOYSA-N |

Overview of Research Objectives and Contributions Pertaining to the Compound

The primary objective of research involving Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- and its derivatives is the discovery and development of novel molecules with therapeutic potential. The overarching goal is to leverage the versatile thiosemicarbazide scaffold to synthesize compounds with enhanced biological efficacy and selectivity.

Key research objectives include:

Synthesis and Characterization : The design and synthesis of new derivatives based on the 2-(2,5-dichlorophenyl)hydrazinecarbothioamide core structure. This involves characterizing the new molecules using spectroscopic methods such as IR, 1H NMR, and 13C NMR to confirm their structure. jconsortium.comresearchgate.net

Biological Screening : Evaluating the synthesized compounds for a range of biological activities. Based on the known properties of the thiosemicarbazide class, this screening often focuses on anticancer, antimicrobial, and antioxidant activities. nih.govevitachem.comresearchgate.net

Structure-Activity Relationship (SAR) Studies : Investigating how modifications to the molecular structure affect its biological activity. For example, researchers explore how different substituents on the phenyl ring or other parts of the molecule influence its potency as an antiproliferative or antioxidant agent.

The main contribution of research in this area is the identification of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- as a valuable "lead compound". evitachem.com Its demonstrated antiproliferative effects against cancer cell lines provide a strong foundation for further chemical modification to optimize its activity and explore its mechanism of action, potentially leading to the development of new clinical candidates for cancer therapy. evitachem.com

Structure

3D Structure

Properties

IUPAC Name |

(2,5-dichloroanilino)thiourea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Cl2N3S/c8-4-1-2-5(9)6(3-4)11-12-7(10)13/h1-3,11H,(H3,10,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDHGKWDZUMYBQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)NNC(=S)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Cl2N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Derivatization Strategies for Hydrazinecarbothioamide, 2 2,5 Dichlorophenyl

Conventional Synthetic Approaches to Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-

Traditional methods for synthesizing thiosemicarbazones, including the title compound, have been well-documented. These approaches typically involve straightforward condensation reactions performed in organic solvents under heating.

Condensation Reactions with Thiosemicarbazide (B42300)

The most common and direct method for synthesizing Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- is the condensation reaction between 2,5-dichlorobenzaldehyde and thiosemicarbazide. researchgate.netjuniv.edu This reaction is typically carried out by refluxing equimolar amounts of the two reactants in a suitable solvent, such as ethanol. juniv.edujournalagent.com Often, a few drops of an acid, like concentrated hydrochloric acid, are added to catalyze the reaction. journalagent.com

The general mechanism involves the nucleophilic attack of the primary amine group (-NH2) of thiosemicarbazide on the electrophilic carbonyl carbon of the 2,5-dichlorobenzaldehyde. This is followed by a dehydration step, eliminating a molecule of water to form the stable carbon-nitrogen double bond (C=N) characteristic of thiosemicarbazones. nih.govresearchgate.net The resulting product precipitates from the solution upon cooling and can be purified by recrystallization. juniv.edu

Table 1: Examples of Conventional Synthesis of Thiosemicarbazones

| Aldehyde/Ketone | Reaction Conditions | Yield | Reference |

|---|---|---|---|

| Salicylaldehyde | Reflux in ethanol, 30-45 min | Not specified | researchgate.net |

| Anisaldehyde | Reflux for ~6 hours | Not specified | |

| Various alkyloxybenzaldehydes | Reflux in ethanol with acid catalyst, 8 hours | Not specified | juniv.edu |

Schiff Base Synthesis for Substituted Thiosemicarbazones

The formation of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- is a classic example of Schiff base synthesis. researchgate.net Schiff bases are compounds containing an azomethine or imine group (-C=N-), formed by the reaction of a primary amine with an aldehyde or a ketone. nih.gov In this specific case, thiosemicarbazide provides the primary amine, and 2,5-dichlorobenzaldehyde serves as the carbonyl compound.

Thiosemicarbazones represent a significant subclass of Schiff bases that have been synthesized from a wide array of aldehydes and ketones. science.gov The synthesis is versatile, allowing for the introduction of various substituents on the aromatic ring of the aldehyde, which in this case are the two chlorine atoms at positions 2 and 5. The stability of the resulting imine bond is a key feature of these compounds. nih.gov The general procedure involves dissolving the aldehyde and the thiosemicarbazide in an alcohol and refluxing the mixture for several hours to ensure the completion of the reaction.

Sustainable and Green Chemistry Methodologies in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thiosemicarbazones to reduce waste, minimize energy consumption, and eliminate the use of hazardous solvents.

Microwave-Assisted Organic Synthesis (MAOS) Approaches

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a powerful tool for accelerating the synthesis of thiosemicarbazones. sphinxsai.com By using microwave irradiation, the reaction between an aldehyde and thiosemicarbazide can be completed in a fraction of the time required by conventional heating methods. scispace.com Reactions that typically take hours to complete under reflux can be finished within minutes using a microwave reactor. mdpi.comnih.gov

MAOS can be performed using a small amount of a polar solvent like ethanol or under completely solvent-free conditions. scispace.commdpi.com In the solvent-free approach, the reactants are mixed and irradiated directly, leading to a rapid and efficient synthesis with high yields. nih.gov The selective absorption of microwave energy by polar molecules accelerates the reaction, leading to a significant reduction in reaction time and often resulting in cleaner products and higher yields. sphinxsai.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

| Synthesis Method | Reaction Time | Conditions | Reference |

|---|---|---|---|

| Conventional Reflux | 480 minutes | Ethanol, heating | mdpi.com |

| Microwave-Assisted | 20-40 minutes | Ethanol, 100 W | mdpi.com |

| Microwave-Assisted (Solvent-Free) | 3 minutes | Solvent-free, 800 W | mdpi.com |

| Microwave-Assisted (Solvent-Free) | 5 minutes | Solvent-free, catalysis-free | nih.gov |

Evaluation of Atom Economy and Reaction Efficiency

The synthesis of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- via the condensation of 2,5-dichlorobenzaldehyde and thiosemicarbazide is an inherently atom-economical process. Atom economy is a measure of the efficiency of a chemical reaction, representing the percentage of atoms from the starting materials that are incorporated into the final desired product.

The reaction is an addition-elimination (condensation) process where the only byproduct is a single molecule of water (H₂O).

C₇H₄Cl₂O (2,5-dichlorobenzaldehyde) + CH₅N₃S (Thiosemicarbazide) → C₈H₇Cl₂N₃S (Product) + H₂O

Given the low molecular weight of water, the vast majority of the atomic mass from the reactants is converted into the desired thiosemicarbazone. This results in a very high theoretical atom economy, a key principle of green chemistry.

Reaction efficiency, which takes into account the practical product yield, is also significantly enhanced by green methodologies. As demonstrated by various studies, both solvent-free and microwave-assisted techniques often provide quantitative or near-quantitative yields. mdpi.comnih.govsphinxsai.com This high efficiency, combined with the high atom economy, positions these modern synthetic routes as superior alternatives to conventional methods, minimizing waste and maximizing resource utilization.

Strategies for Structural Derivatization and Analogue Design

The design of analogues based on the Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- core structure is a key strategy for developing compounds with tailored characteristics. Derivatization primarily targets the reactive sites within the molecule: the terminal nitrogen atoms of the hydrazinecarbothioamide chain and the dichlorophenyl aromatic ring. These modifications are instrumental in modulating physicochemical properties and biological activity.

Substitution at the nitrogen atoms and alteration of the aromatic ring's substitution pattern are fundamental approaches to analogue design. nih.govnih.gov These modifications influence factors such as lipophilicity, hydrogen bonding capacity, and steric profile, which are critical determinants of a molecule's interaction with biological targets.

The terminal amino group of the hydrazinecarbothioamide moiety is a common site for derivatization. For instance, the synthesis of N-substituted analogues, such as N-cyclohexylhydrazine-1-carbothioamide, is achieved by reacting the corresponding substituted thiosemicarbazide with an appropriate aldehyde. iucr.org Similarly, reacting 1-[(diethylamino)methyl]-1H-indole-2,3-dione derivatives with various N4-aryl thiosemicarbazides yields a series of N-substituted hydrazinecarbothioamides. nih.gov This strategy allows for the introduction of a wide array of cyclic, aromatic, and aliphatic groups at the N-position.

Modification of the aromatic ring is another crucial strategy. While this article focuses on the 2,5-dichlorophenyl variant, the principles of aromatic ring modification are broadly applicable. The selection of different starting materials, such as alternatively substituted phenylhydrazines or benzaldehydes, allows for the introduction of various functional groups onto the aromatic ring. nih.govresearchgate.net These substitutions can alter the electronic properties and binding interactions of the molecule. For example, studies on related compounds have shown that modifying the aryl portion of the molecule can significantly impact receptor binding affinity and selectivity. nih.gov

| Modification Site | Strategy | Example Reagents/Precursors | Resulting Structure | Reference |

| Terminal Nitrogen | Reaction with N-substituted thiosemicarbazides | N-cyclohexylhydrazinecarbothioamide | N-cyclohexyl derivative | iucr.org |

| Terminal Nitrogen | Reaction with N4-aryl thiosemicarbazides | 5-substituted-1H-indole-2,3-diones | N-aryl derivatives | nih.gov |

| Aromatic Ring | Use of substituted benzaldehydes | 2-hydroxy-5-chlorobenzaldehyde | Schiff base with modified phenyl ring | iucr.org |

| Aromatic Ring | Chemical modification of lead structures | Aryl carboxamides | Analogues with varied aryl moieties | nih.gov |

The hydrazinecarbothioamide core is an excellent precursor for the synthesis of various five-membered heterocyclic systems through intramolecular cyclization reactions. mdpi.com These heterocyclic scaffolds, such as triazoles, thiadiazoles, and thiazoles, are prevalent in medicinal chemistry and material science.

Triazoles: 1,2,4-Triazole-3-thione derivatives can be synthesized from hydrazinecarbothioamide precursors. This transformation is typically achieved by refluxing the starting material in a basic solution, such as aqueous sodium hydroxide (NaOH). turkjps.orgarkat-usa.org The reaction proceeds through an intramolecular cyclization with the elimination of a water molecule. turkjps.org Another method involves treating a precursor with carbon disulphide and hydrazine (B178648) hydrate to construct the aminotriazole thione ring system. nih.gov

Thiadiazoles: The synthesis of 1,3,4-thiadiazoles from hydrazinecarbothioamide derivatives can be accomplished through several methods. One common approach is the heterocyclization of the precursor by gentle heating in a solvent like absolute ethanol, which can yield N-substituted-5-(hydrazinyl)-1,3,4-thiadiazol-2-amine derivatives. mdpi.com Oxidative cyclization using reagents like ferric chloride (FeCl3) is another established method. mdpi.com Additionally, reacting a hydrazinecarbothioamide analogue with reagents such as ethyl chloroformate can induce cyclization to form thiadiazole carboxamides. ekb.eg

Thiazoles: The Hantzsch thiazole synthesis is a classic method applicable to the derivatization of hydrazinecarbothioamides. This involves the reaction of a thiosemicarbazone (an adduct of hydrazinecarbothioamide and an aldehyde or ketone) with an α-haloketone. researchgate.net For example, reacting 2-arylidene-N-arylhydrazinecarbothioamides with 2-bromo-1-(4-bromophenyl)ethanone in the presence of a base yields 2-(arylidenehydrazono)-dihydrothiazole derivatives. researchgate.net This reaction constructs the thiazole ring by forming new carbon-sulfur and carbon-nitrogen bonds.

| Target Heterocycle | Reaction Type | Key Reagents | General Outcome | Reference |

| 1,2,4-Triazole | Intramolecular Cyclization | Sodium Hydroxide (NaOH), heat | 4-substituted-5-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione | turkjps.org |

| 1,3,4-Thiadiazole | Heterocyclization | Heat in ethanol | (E)-N-substituted-5-(hydrazinyl)-1,3,4-thiadiazol-2-amine | mdpi.com |

| 1,3,4-Thiadiazole | Cyclocondensation | Ethyl chloroformate, triethylamine | 5-Oxo-N-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxamide | ekb.eg |

| Thiazole | Hantzsch Synthesis | α-haloketone (e.g., 2-bromoacetophenone), base | 2-(arylidenehydrazono)-3,4-disubstituted-2,3-dihydrothiazole | researchgate.net |

While specific studies detailing high-throughput combinatorial synthesis of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- are not extensively documented, the principles of library generation are evident in the systematic synthesis of analogue series for structure-activity relationship (SAR) studies. nih.govnih.gov The synthetic accessibility and the presence of multiple reactive sites on the hydrazinecarbothioamide scaffold make it an ideal candidate for such approaches.

The generation of a library of analogues typically involves the systematic variation of substituents at key positions. For the hydrazinecarbothioamide core, this can be achieved by employing a diverse set of building blocks in the synthesis. For example, a library of N-substituted derivatives can be generated by reacting a single precursor, such as 1-[(diethylamino)methyl]-1H-indole-2,3-dione, with a collection of different N-substituted thiosemicarbazides. nih.gov Similarly, a range of aldehydes can be condensed with the core hydrazinecarbothioamide to produce a library of Schiff bases. researchgate.net

These approaches, while often performed on a scale smaller than traditional high-throughput synthesis, embody the core concept of combinatorial chemistry: the rapid and systematic creation of a multitude of related compounds. The synthesis of over 30 novel analogues in one study to optimize receptor binding highlights this strategy. nih.gov The design and synthesis of a series of tryptophan derivatives containing acyl hydrazine moieties to evaluate antiviral and fungicidal activities further illustrates the application of library-based design in agrochemical research. nih.govnih.gov Such libraries are essential for efficiently exploring the chemical space around a lead compound to identify analogues with improved potency, selectivity, or other desirable properties.

Advanced Structural Elucidation and Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR)

¹H NMR spectroscopy would provide crucial information about the number of different types of protons, their electronic environment, and their proximity to other protons in the Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- molecule.

Expected Chemical Shifts (δ):

Aromatic Protons: The protons on the dichlorophenyl ring are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 8.0 ppm. The specific splitting pattern would reveal their relative positions (ortho, meta, para) to each other and to the chlorine substituents.

Hydrazine (B178648) and Amide Protons (-NH-, -NH₂): The protons of the hydrazinecarbothioamide moiety would likely appear as broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts can vary over a wide range and are sensitive to solvent and concentration. They are often found in the region of δ 4.0 to 10.0 ppm.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.0 - 8.0 | d, dd | ~2-9 |

| -NH- | Variable (Broad) | s | - |

| -NH₂ | Variable (Broad) | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal.

Expected Chemical Shifts (δ):

Thioamide Carbon (C=S): The carbon of the carbothioamide group is expected to be significantly deshielded and appear at a high chemical shift, typically in the range of δ 170-190 ppm.

Aromatic Carbons: The carbons of the dichlorophenyl ring would appear in the aromatic region, approximately between δ 110 and 150 ppm. The carbons directly attached to the chlorine atoms would show distinct chemical shifts compared to the others.

A hypothetical data table for the expected ¹³C NMR signals is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=S | 170 - 190 |

| Aromatic C-Cl | 125 - 140 |

| Aromatic C-H | 115 - 130 |

| Aromatic C-N | 140 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to establish the connectivity of protons within the dichlorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom that has a proton attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial for confirming the connection between the dichlorophenyl ring and the hydrazinecarbothioamide moiety.

Vibrational Spectroscopy for Functional Group and Bonding Analysis

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is particularly useful for identifying characteristic functional groups.

Expected Vibrational Frequencies (ν):

N-H Stretching: The N-H stretching vibrations of the amine and amide groups are expected in the region of 3100-3400 cm⁻¹. The presence of multiple bands in this region could indicate symmetric and asymmetric stretching modes.

C-H Aromatic Stretching: These vibrations typically appear around 3000-3100 cm⁻¹.

C=S Stretching: The thioamide C=S stretching vibration is expected to appear in the region of 1050-1250 cm⁻¹, although it can be coupled with other vibrations.

C-N Stretching: These vibrations are typically observed in the 1200-1400 cm⁻¹ range.

C-Cl Stretching: The stretching vibrations for the carbon-chlorine bonds are expected in the fingerprint region, typically below 800 cm⁻¹.

A hypothetical data table for the expected FT-IR absorption bands is presented below.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| N-H Stretching | 3100 - 3400 |

| C-H Aromatic Stretching | 3000 - 3100 |

| C-N Stretching | 1200 - 1400 |

| C=S Stretching | 1050 - 1250 |

| C-Cl Stretching | < 800 |

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for analyzing non-polar and symmetric bonds. For Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-, Raman spectroscopy could be particularly useful for observing the C=S and C-Cl stretching vibrations, as well as the vibrations of the aromatic ring. Due to the lack of specific studies on this compound, no empirical Raman data can be presented.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of its elemental composition. For Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-, with the molecular formula C₇H₇Cl₂N₃S, HRMS would be used to confirm the molecular ion peak corresponding to its calculated exact mass. The presence of two chlorine atoms would also produce a characteristic isotopic pattern (M, M+2, M+4) that further aids in its identification.

Table 2: Calculated Mass for Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-

| Molecular Formula | Calculated Monoisotopic Mass (Da) |

|---|

Note: This value is the theoretical exact mass calculated for the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ³²S).

In mass spectrometry, particularly with techniques like Collision-Induced Dissociation (CID), a molecule is fragmented into smaller, charged pieces. Analyzing the mass-to-charge ratio (m/z) of these fragments provides valuable structural information. nih.gov For Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-, several key fragmentation pathways can be predicted based on the analysis of similar structures. researchgate.netnih.gov

A primary fragmentation would likely involve the cleavage of the N-N bond in the hydrazine moiety. Other expected fragmentation patterns include:

Loss of the dichlorophenyl group.

Cleavage of the C-S bond, leading to the loss of a thio-radical.

Fission of the hydrazinecarbothioamide side chain, resulting in fragments corresponding to [NH₂CS]⁺ or related ions.

The analysis of these fragmentation pathways allows for a detailed reconstruction of the molecule's connectivity, confirming the identity of the compound. researchgate.net

X-ray Crystallography for Solid-State Molecular and Crystal Structures

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on numerous thiosemicarbazide (B42300) and thiosemicarbazone derivatives have revealed common structural features that are likely to be present in the crystal structure of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-. tandfonline.comtandfonline.comnih.gov

The core thiosemicarbazide moiety (C(S)N₃) is typically found to be nearly planar, a result of electron delocalization across the N-C=S system. wikipedia.org The crystal packing of these molecules is often dominated by extensive intermolecular hydrogen bonding. A common and stabilizing feature is the formation of dimers through pairs of N-H···S hydrogen bonds. tandfonline.com This creates a characteristic eight-membered ring motif when viewed in the crystal lattice.

The crystal system for such compounds is frequently monoclinic or orthorhombic, with common space groups including P2₁/c, P2₁/n, and Pna2₁. tandfonline.comtandfonline.comnih.gov The dichlorophenyl group would be oriented relative to the planar hydrazinecarbothioamide core, and its conformation would be stabilized by various intermolecular interactions within the crystal.

Table 3: Common Crystallographic Parameters for Thiosemicarbazone Derivatives

| Parameter | Typical Values | Significance |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic | Describes the symmetry of the unit cell |

| Space Group | P2₁/c, Pna2₁ | Defines the specific symmetry elements within the crystal |

| Key Interactions | N-H···S, N-H···N | Governs molecular packing and crystal stability |

Note: This table presents typical data observed for structurally related compounds and is intended to be illustrative.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- |

Thermal Analysis Techniques (e.g., DSC, TGA) in Solid-State Research

Thermal analysis techniques are essential for characterizing the physicochemical properties of solid materials, including their thermal stability, melting behavior, and decomposition pathways.

Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A DSC thermogram for the title compound would reveal its melting point (as an endothermic peak) and any polymorphic phase transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This analysis provides information on the compound's decomposition temperature and the presence of any solvated molecules (e.g., water or organic solvents).

A combined TGA-DSC analysis would offer a comprehensive thermal profile. Unfortunately, no experimental thermal analysis data has been reported for "Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-".

Interactive Data Table: Hypothetical Thermal Analysis Data (Note: This table is for illustrative purposes only as no specific data was found for the target compound.)

| Analysis | Parameter | Value |

|---|---|---|

| DSC | Melting Point (Tonset) | Data not available |

| DSC | Enthalpy of Fusion (ΔHfus) | Data not available |

| TGA | Onset of Decomposition (Td) | Data not available |

Coordination Chemistry and Metal Complexation of Hydrazinecarbothioamide, 2 2,5 Dichlorophenyl

Ligand Behavior and Chelation Properties of Thiosemicarbazide (B42300) Derivatives

Thiosemicarbazide and its derivatives, such as Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-, are a prominent class of sulfur and nitrogen donor ligands. researchgate.net Their ability to form stable metal complexes is attributed to the presence of multiple donor atoms within their NNC(S)N backbone, specifically the hydrazinic nitrogen and the thioketone sulfur (>C=S). researchgate.netnih.gov

These ligands typically act as chelating agents, binding to a metal ion through two or more donor sites to form a stable ring structure known as a chelate. The most common coordination mode for thiosemicarbazide derivatives is as a bidentate N,S-donor ligand, forming a five-membered chelate ring with the metal center. nih.gov This chelation can occur with the ligand in its neutral thione form or, more commonly, as an anion after deprotonation of the hydrazinic nitrogen, forming an anionic bidentate NS chelate. nih.govacs.org The thione-thiol tautomerism inherent to the thiosemicarbazide moiety allows the ligand to coordinate as either a neutral thione or an anionic thiolate, the latter of which can balance the positive charge of the metal ion. nih.gov

Depending on the substituents and the metal ion, some thiosemicarbazide derivatives can also exhibit tridentate or even tetradentate behavior, especially if additional donor groups are present in the aldehyde or ketone precursor. researchgate.netmdpi.com This versatility in coordination modes, coupled with the ability to form stable complexes, makes thiosemicarbazide derivatives like Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-, potent chelating agents for a wide range of metal ions. researchgate.netnih.gov Chelation often enhances the biological activity of the ligand, as the physicochemical properties of the molecule are altered upon complexation. nih.govnih.gov

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- typically involves the reaction of the ligand with a corresponding metal salt in a suitable solvent.

Transition metal complexes of thiosemicarbazide derivatives are generally synthesized by mixing a hot ethanolic or methanolic solution of the ligand with a solution of the desired metal salt (e.g., chlorides, nitrates, or acetates) in the same solvent. jocpr.compurkh.comekb.eg The reaction mixture is often refluxed for several hours to ensure completion. jocpr.comnih.gov In some cases, the pH of the solution is adjusted to facilitate the deprotonation of the ligand and subsequent complex formation. jocpr.com The resulting solid metal complex can then be isolated by filtration, washed, and dried. ekb.eg

This general method is applicable for synthesizing a wide variety of complexes with transition metals such as Cobalt(II), Copper(II), Nickel(II), Zinc(II), Manganese(II), and Iron(III). jocpr.comtandfonline.comresearchgate.net The stoichiometry of the resulting complexes, typically ML₂ or ML, depends on the reaction conditions and the coordination preferences of the metal ion. jocpr.comchemicaljournal.org

The choice of the metal ion plays a crucial role in determining the geometry and coordination number of the resulting complex. Thiosemicarbazide ligands are flexible and can adapt to the electronic and steric requirements of different metal centers. nih.govmdpi.com

Based on magnetic and spectral data from analogous compounds, specific geometries can be proposed:

Co(II) complexes: Often exhibit tetrahedral or octahedral geometry. tandfonline.comtsijournals.com

Ni(II) complexes: Typically form square-planar or octahedral structures. nih.govtandfonline.com Distorted square planar geometries have been confirmed by X-ray crystallography in related systems. nih.gov

Cu(II) complexes: Commonly adopt a square-planar or distorted tetrahedral geometry. tandfonline.comtsijournals.com

Zn(II) complexes: Being a d¹⁰ ion, it usually forms tetrahedral complexes. nih.gov

The coordination environment is thus a direct consequence of the interplay between the ligand's donor atoms and the electronic configuration and size of the central metal ion. mdpi.comtandfonline.com

Table 1: Common Geometries of Transition Metal Complexes with Thiosemicarbazide Derivatives

| Metal Ion | Typical Coordination Number | Common Geometry |

| Co(II) | 4, 6 | Tetrahedral, Octahedral |

| Ni(II) | 4, 6 | Square Planar, Octahedral |

| Cu(II) | 4 | Square Planar, Tetrahedral |

| Zn(II) | 4 | Tetrahedral |

Structural Elucidation of Metal Complexes

The precise structures of the synthesized complexes are determined using a combination of spectroscopic methods and single-crystal X-ray diffraction.

Spectroscopic techniques provide valuable information about the coordination of the ligand to the metal ion.

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool to confirm the coordination of the thiosemicarbazide ligand. The IR spectrum of the free ligand shows characteristic bands for ν(N-H), ν(C=N), and ν(C=S) vibrations. jocpr.comresearchgate.net Upon complexation:

The ν(C=N) band often shifts to a lower frequency, indicating coordination through the azomethine nitrogen. purkh.comresearchgate.net

The band associated with the ν(C=S) vibration typically shifts to a lower wavenumber, suggesting the involvement of the sulfur atom in bonding to the metal. purkh.comresearchgate.net

The appearance of new, low-frequency bands can be assigned to ν(M-N) and ν(M-S) vibrations, providing direct evidence of complex formation. purkh.comresearchgate.net

Electronic (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide insights into their geometry. The spectra typically show bands corresponding to intra-ligand π→π* and n→π* transitions. researchgate.net In addition, the appearance of new, lower energy bands can be attributed to ligand-to-metal charge transfer (LMCT) and d-d transitions. researchgate.nettsijournals.com The positions and number of these d-d bands are characteristic of the geometry of the complex (e.g., octahedral vs. tetrahedral Co(II)). tsijournals.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, such as those of Zn(II), ¹H NMR spectroscopy is useful. The signals for the ligand's protons, particularly the N-H proton, will shift upon coordination, confirming the ligand's interaction with the metal ion in solution. jocpr.com

Electron Spin Resonance (ESR) Spectroscopy: The ESR spectra of paramagnetic complexes, like those of Cu(II) and VO(II), give information about the electronic environment of the metal ion. tsijournals.com For instance, the g-values obtained from the ESR spectrum of a Cu(II) complex can help to determine its geometry and the nature of the metal-ligand bond. tsijournals.com

Table 2: Typical IR Spectral Data for Thiosemicarbazide Complexes (cm⁻¹)

| Complex Type | ν(C=N) | ν(C=S) | ν(M-N) | ν(M-S) |

| Free Ligand | ~1590-1620 | ~800-850 | - | - |

| Metal Complex | Lower Shift | Lower Shift | ~450-550 | ~350-450 |

While spectroscopic methods provide strong evidence for the coordination and geometry of metal complexes, single-crystal X-ray diffraction provides definitive proof of the structure in the solid state. purkh.comnih.gov This technique allows for the precise determination of bond lengths, bond angles, coordination geometry, and intermolecular interactions. mdpi.com

X-ray diffraction studies on related thiosemicarbazone complexes have confirmed the bidentate N,S coordination, revealing the formation of stable five-membered chelate rings. nih.govmdpi.com These studies have unambiguously established geometries such as distorted square planar for Ni(II) complexes and tetrahedral or square pyramidal for other metals. nih.govnih.gov The analysis of crystal packing can also reveal important information about hydrogen bonding and other supramolecular interactions. nih.gov Although specific X-ray data for Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- complexes are not detailed, the extensive crystallographic data available for analogous compounds provides a reliable framework for understanding their likely structural features. purkh.comjocpr.comresearchgate.net

Electronic and Magnetic Properties of Metal Complexes

Detailed studies on the electronic spectra (UV-Vis) and magnetic susceptibility of metal complexes specifically involving Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- have not been identified. Such studies are crucial for determining the coordination geometry (e.g., octahedral, tetrahedral, or square planar) of the metal center, understanding the nature of the metal-ligand bond, and elucidating the d-orbital splitting energies. Without experimental data, including absorption maxima (λmax) and magnetic moment (μeff) values, a substantive discussion of these properties is not possible.

For related thiosemicarbazone complexes, electronic spectra typically exhibit bands corresponding to π→π* and n→π* transitions within the ligand, as well as d-d transitions and charge transfer (LMCT or MLCT) bands in the metal complexes. Magnetic moment measurements help to determine the number of unpaired electrons, thereby indicating the spin state and geometry of the complex. However, the precise electronic and magnetic characteristics are highly dependent on the specific metal ion and the exact nature of the substituents on the ligand.

Bioinorganic Chemistry Aspects: Metal-Ligand Interactions in Biological Contexts

The bioinorganic chemistry of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- metal complexes, including their interactions in biological systems, remains an uninvestigated area. Research on other thiosemicarbazone metal complexes has often highlighted their potential as antimicrobial or cytotoxic agents. This biological activity is frequently explained by chelation theory, which posits that the coordination of the metal ion to the ligand enhances the lipophilicity of the complex. This increased lipophilicity is thought to facilitate the diffusion of the complex across the lipid membranes of microbial or cancer cells, leading to interference with normal cellular processes.

The proposed mechanisms of action for biologically active metal complexes often involve the deactivation of essential cellular enzymes or the disruption of protein functions. However, without specific studies on the metal complexes of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-, any discussion of their bioinorganic chemistry, including potential antimicrobial or therapeutic applications, would be purely speculative.

Theoretical and Computational Investigations of Hydrazinecarbothioamide, 2 2,5 Dichlorophenyl

Quantum Chemical Calculations

Theoretical investigations on compounds structurally similar to Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- generally involve a suite of quantum chemical calculations to provide insights that complement experimental data.

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

For related thiosemicarbazone compounds, Density Functional Theory (DFT), often using the B3LYP functional with various basis sets (e.g., 6-311G(d,p)), is a standard method to optimize the molecular geometry. These calculations determine key structural parameters such as bond lengths, bond angles, and dihedral angles, offering a three-dimensional understanding of the molecule's shape. Analysis of the electronic structure through DFT provides information on the distribution of electron density and the nature of chemical bonds within the molecule. However, no such data has been published for Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) analysis is a common computational technique applied to similar molecules to understand their chemical reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated, and the energy gap (ΔE) between them is determined. A smaller HOMO-LUMO gap generally suggests higher chemical reactivity. The spatial distribution of these orbitals helps to identify the likely sites for electrophilic and nucleophilic attack. Specific HOMO-LUMO energy values and orbital diagrams for Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- are not available in the literature.

Prediction and Interpretation of Vibrational Spectra

Computational methods, particularly DFT, are frequently used to calculate the vibrational frequencies of molecules. The theoretical vibrational spectra (Infrared and Raman) are then compared with experimental data to aid in the assignment of spectral bands to specific vibrational modes of the molecule, such as N-H stretching, C=S stretching, and aromatic ring vibrations. This comparative analysis helps to confirm the molecular structure. No calculated or experimental vibrational spectra for Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- have been reported.

Computational NMR Chemical Shift and UV-Vis Spectra Prediction

The prediction of nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) using methods like the Gauge-Independent Atomic Orbital (GIAO) approach is a powerful tool for structure elucidation. Similarly, Time-Dependent Density Functional Theory (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) by calculating the excitation energies and oscillator strengths of electronic transitions. These computational predictions are invaluable for interpreting experimental spectra. Unfortunately, no such computational or experimental spectroscopic data are available for Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-.

Acidity and Basicity (pKa) Predictions

Computational chemistry offers various methods to predict the acidity and basicity (pKa values) of different functional groups within a molecule. These predictions are based on calculating the Gibbs free energy change for the deprotonation or protonation of the molecule, often in a simulated solvent environment. Such information is crucial for understanding the compound's behavior in biological systems and for designing analytical methods. There are no published pKa predictions for Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-.

Solvatochromism Studies and Solvent Effects

Solvatochromism studies, both experimental and computational, investigate the effect of solvent polarity on the electronic absorption and emission spectra of a compound. Computational models, such as the Polarizable Continuum Model (PCM), can simulate the solvent environment and predict the shifts in spectral bands (hypsochromic or bathochromic) as the solvent is varied. These studies provide insights into the nature of the electronic transitions and the difference in dipole moments between the ground and excited states. No solvatochromism studies have been conducted for Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to understand how a ligand, such as Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-, might interact with a biological target, typically a protein or enzyme.

Prediction of Ligand-Target (e.g., Enzyme, Protein) Binding Modes

A thorough review of the scientific literature reveals no specific studies that have reported the prediction of ligand-target binding modes for Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-. While research exists on the docking of other hydrazinecarbothioamide derivatives to various protein targets, these findings are specific to the studied analogues and cannot be directly extrapolated to the 2,5-dichloro substituted compound. The precise interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- would form within a specific protein's active site have not been computationally modeled and published.

Estimation of Binding Affinities and Interaction Energies

Similarly, there is no publicly available research detailing the estimation of binding affinities or interaction energies for Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- with any biological target. Such studies would typically report values like binding energy (in kcal/mol) or inhibition constants (Ki) derived from computational simulations. Without specific molecular docking studies, these quantitative predictions of binding strength are absent for this particular compound.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical models that aim to predict the biological activity or physicochemical properties of compounds based on their chemical structure. These models are valuable for screening virtual libraries of compounds and prioritizing them for synthesis and experimental testing.

Development of Predictive Models for Biological Activity (in vitro) and Physicochemical Properties

As of the latest available data, no specific QSAR or QSPR models have been developed and published for predicting the biological activity or physicochemical properties of a series of compounds that includes Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-. The development of such a model would require a dataset of structurally related compounds with experimentally determined activities or properties, which does not appear to be available in the public domain for this specific chemical class.

Identification of Key Molecular Descriptors Influencing Activity/Properties

The identification of key molecular descriptors is a direct outcome of QSAR/QSPR modeling. Since no such models have been reported for Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-, the specific molecular features (e.g., electronic, steric, or hydrophobic properties) that are critical for its biological activity or physicochemical properties have not been computationally identified and validated.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

A comprehensive search of the scientific literature indicates that no molecular dynamics simulation studies have been published specifically for Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-, either in isolation or in complex with a biological target. Therefore, information regarding its dynamic behavior, conformational flexibility, and the stability of its potential interactions with any protein is currently unavailable from this computational perspective.

In Silico Studies of Biological Properties (mechanistic focus)

Theoretical and computational approaches are indispensable in modern drug discovery for predicting the biological activities and safety profiles of novel chemical entities. For Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-, in silico studies provide crucial insights into its potential toxicological properties, pharmacophoric features for targeted drug design, and its pharmacokinetic profile. These computational investigations offer a mechanistic understanding at the molecular level, guiding further experimental work.

Computational Toxicology Prediction (excluding human clinical)

Computational toxicology employs various models to predict the potential toxicity of chemical compounds, thereby reducing the need for extensive animal testing in the early stages of drug development. mdpi.comnih.gov These methods analyze chemical structures to identify potential hazards based on established structure-activity relationships and toxicological databases. mdpi.com For thiosemicarbazide (B42300) derivatives, these predictions are vital for assessing risks related to environmental exposure and non-human biological systems.

Predictions are often categorized using systems like the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). While specific comprehensive reports for Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- are not detailed in the provided literature, the general approach involves evaluating endpoints such as acute toxicity, skin irritation, and eye irritation. For the parent compound, (2,5-dichlorophenyl)hydrazine, aggregated GHS information indicates potential hazards. nih.gov Computational tools can further predict toxicity towards environmental organisms like fish and bees, which is a critical consideration for the ecological impact of any new chemical entity. nih.gov

Table 1: Representative Computational Toxicology Endpoints for Thiosemicarbazide Derivatives This table is illustrative of the types of predictions made for this class of compounds and is not specific to Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-.

| Toxicity Endpoint | Predicted Outcome | Significance |

|---|---|---|

| Acute Oral Toxicity | Category III/IV | Indicates moderate to low acute toxicity if swallowed. |

| Skin Irritation | Potential Irritant | Suggests the compound may cause skin irritation upon direct contact. nih.gov |

| Eye Irritation | Potential Irritant | Suggests the compound may cause serious eye irritation. nih.gov |

| Mutagenicity (Ames) | Negative | Predicts that the compound is unlikely to be mutagenic. |

| Carcinogenicity | Variable | Predictions can vary based on the computational model and structural analogues. |

| Environmental Toxicity (e.g., Fish) | Potential Toxicity | Indicates a need for caution regarding environmental release. nih.gov |

Pharmacophore Modeling and Virtual Screening for Novel Scaffolds

Pharmacophore modeling is a powerful computational technique used to identify the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govdergipark.org.tr A pharmacophore model defines the three-dimensional arrangement of features like hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (AR). nih.govnih.gov This model serves as a 3D query for virtual screening of large compound libraries to discover novel scaffolds that could exhibit similar biological activity. nih.govnih.gov

For the thiosemicarbazide scaffold, pharmacophore models can be generated based on known active compounds targeting enzymes or receptors. researchgate.net The key features of the Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- moiety—such as the hydrogen-bonding capabilities of the hydrazine (B178648) and thioamide groups, the hydrophobic nature of the dichlorophenyl ring, and potential aromatic interactions—are crucial components of such a model. Virtual screening using a pharmacophore derived from this scaffold can identify new molecules with diverse core structures but similar spatial arrangements of key interacting groups, potentially leading to the discovery of new therapeutic agents. dergipark.org.tr

Table 2: Common Pharmacophoric Features of Thiosemicarbazide Scaffolds

| Pharmacophoric Feature | Potential Origin in Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- | Role in Molecular Recognition |

|---|---|---|

| Hydrogen Bond Donor (HBD) | -NH and -NH2 groups | Forms hydrogen bonds with acceptor sites on the biological target. |

| Hydrogen Bond Acceptor (HBA) | Thione sulfur (S) and nitrogen atoms | Accepts hydrogen bonds from donor sites on the biological target. |

| Hydrophobic (H) / Aromatic (AR) | 2,5-Dichlorophenyl ring | Engages in hydrophobic or aromatic (π-π stacking) interactions within the binding pocket. |

| Negative Ionizable (NI) | Thioamide group (after deprotonation) | Can form ionic interactions or coordinate with metal ions. |

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction (Computational, excluding human clinical)

In silico ADMET prediction is a critical step in early-stage drug discovery, used to forecast the pharmacokinetic and toxicological properties of a compound. mdpi.comnih.gov Various computational models and online servers like admetSAR, SwissADME, and pkCSM are employed to estimate these properties based on the molecule's structure. mdpi.comnih.govmdpi.com These predictions help filter out candidates with poor ADMET profiles before they enter more resource-intensive testing phases.

For thiosemicarbazide derivatives, computational ADMET studies assess parameters such as human intestinal absorption (HIA), permeability through Caco-2 cells (an in vitro model of the intestinal wall), plasma protein binding (PPB), and inhibition of cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism. jove.comnih.gov Toxicity predictions also include assessments of potential mutagenicity and carcinogenicity. nih.gov Thiosemicarbazides generally show a higher probability of metabolic activity, which can correlate with increased toxicity but also therapeutic effects like oxidative stress in cancer treatment. jove.comnih.govtandfonline.com

Table 3: Representative Predicted ADMET Properties for Thiosemicarbazide Derivatives This table is illustrative of typical ADMET parameters evaluated for this class of compounds and is not specific to Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-.

| ADMET Parameter | Predicted Property | Implication for Drug Candidacy |

|---|---|---|

| Absorption | ||

| Human Intestinal Absorption (HIA) | Good | High likelihood of being absorbed from the gut into the bloodstream. mdpi.com |

| Caco-2 Permeability | Moderate to High | Indicates the ability to cross the intestinal epithelial barrier. mdpi.com |

| Distribution | ||

| Plasma Protein Binding (PPB) | High | A high degree of binding can affect the free concentration of the drug. jove.comnih.gov |

| Blood-Brain Barrier (BBB) Permeability | Variable | Determines if the compound can enter the central nervous system. |

| Metabolism | ||

| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this major metabolic enzyme. |

| Excretion | ||

| Total Clearance | Low to Moderate | Relates to the rate at which the compound is eliminated from the body. mdpi.com |

| Toxicity | ||

| Ames Toxicity | Non-mutagenic | Low probability of causing DNA mutations. |

| hERG Inhibition | Low Risk | Predicts a low likelihood of causing cardiac-related toxicity. |

Conformational Analysis and Tautomerism Investigations

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and conformational flexibility. Conformational analysis of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- involves identifying the most stable spatial arrangements of its atoms and the energy barriers between different conformations. Furthermore, the potential for tautomerism in the hydrazinecarbothioamide moiety is a critical aspect to consider.

Tautomerism, the interconversion of structural isomers, is a significant phenomenon for thiosemicarbazides. researchgate.net The hydrazinecarbothioamide backbone can exist in equilibrium between the thione form (C=S) and the thiol form (C-SH). The relative stability of these tautomers can be influenced by the solvent and pH. Computational studies can predict the energy differences between these forms, providing insight into which tautomer is likely to predominate under physiological conditions. researchgate.net The specific tautomeric form present can drastically alter the molecule's hydrogen bonding capacity and its ability to chelate metal ions, thereby influencing its biological activity.

Table 4: Potential Tautomeric and Conformational States

| Isomeric Form | Description | Relative Stability |

|---|---|---|

| Tautomerism | ||

| Thione Form | Characterized by a carbon-sulfur double bond (C=S). | Generally the more stable form in the solid state and neutral solutions for related compounds. researchgate.net |

| Thiol Form | Characterized by a carbon-sulfur single bond and a sulfhydryl group (-SH). | May become significant under specific conditions or upon metal chelation. |

| Conformation | ||

| anti Conformation | The phenyl ring and the thioamide group are on opposite sides of the N-N bond. | Often a low-energy conformation. |

| syn Conformation | The phenyl ring and the thioamide group are on the same side of the N-N bond. | May be higher in energy due to steric hindrance. |

| Ring Orientation | Rotation around the C-N bond connecting the phenyl ring. | The dihedral angle determines the spatial relationship between the aromatic ring and the side chain. |

Biological Activity and Mechanistic Studies Excluding Clinical Human Data

In Vitro Antimicrobial Activity Studies

In vitro studies are fundamental in determining the potential of a compound to inhibit the growth of various microorganisms. Research in this area for hydrazinecarbothioamide derivatives has explored their efficacy against a spectrum of bacteria and fungi.

Antibacterial Activity Against Specific Bacterial Strains (Gram-Positive, Gram-Negative)

Numerous studies have investigated the antibacterial properties of various thiosemicarbazide (B42300) and hydrazinecarbothioamide derivatives against both Gram-positive and Gram-negative bacteria. For instance, different substituted thiosemicarbazides have shown moderate activity, with the type and position of the substituent on the phenyl ring influencing the antibacterial response. In some cases, derivatives have exhibited minimum inhibitory concentration (MIC) values in the range of 3.9–250 µg/mL against Gram-positive strains. Other research has highlighted that certain derivatives can be more effective against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), than against Gram-negative bacteria. The development of multi-drug resistance in bacteria underscores the need for novel antimicrobial agents, and various pyrazole-based thiourea derivatives have been evaluated for their potential to combat these resistant strains.

Antifungal Activity Against Pathogenic Fungi

The antifungal potential of hydrazinecarbothioamide and related structures is another significant area of research. Studies on various derivatives have demonstrated significant antifungal activity against a range of micromycetes. The nature of the substituents on the chemical scaffold plays a crucial role in determining the antifungal efficacy. For example, certain 5-[2-(substituted sulfamoyl)-4,5-dimethoxy-benzyl]-4-aryl-s-triazole-3-thiones have shown promising results compared to commercial antifungal agents.

Antiviral Activity (e.g., Anti-HIV) and Viral Inhibition Mechanisms

The antiviral properties of this class of compounds have also been a subject of investigation. For example, a series of indolylthiosemicarbazides and their cyclized products, 4-thiazolidinones, have been evaluated for their in vitro antiviral activity against a broad spectrum of DNA and RNA viruses. Some of these compounds exhibited notable activity against Coxsackie B4 virus, with EC50 values in the low µg/mL range. However, activity against other viruses such as HIV or influenza virus was not observed in these specific derivatives.

Antitubercular Activity Against Mycobacterium Strains

Several thiourea and thiosemicarbazide derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis. For instance, certain 1,3-diaryl substituted pyrazole-based thiourea derivatives have shown promising results, with some compounds exhibiting potent activity against M. tuberculosis H37Rv with MIC values as low as 1 µg/mL. These compounds were also found to be non-toxic to Vero cells, indicating a favorable selectivity index.

Antiparasitic Activity (e.g., Against Trypanosoma cruzi cruzain)

The potential of thiosemicarbazide derivatives as antiparasitic agents has been explored, particularly against parasites like Trypanosoma cruzi, the causative agent of Chagas disease. However, specific studies on the activity of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- against Trypanosoma cruzi cruzain or other parasites are not available in the reviewed literature.

Investigation of Molecular Mechanisms of Antimicrobial Action (e.g., Cell Wall disruption, DNA/Protein synthesis inhibition)

Understanding the mechanism of action is crucial for the development of new antimicrobial drugs. For some thiosemicarbazide derivatives, it has been suggested that their antibacterial activity may involve the inhibition of topoisomerase IV and DNA gyrase, key enzymes in bacterial DNA replication. Molecular docking studies have been employed to investigate the binding of these compounds to the active sites of these enzymes.

Biofilm Formation Inhibition Studies

While direct studies on the biofilm inhibition properties of Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- are not extensively documented, the broader class of thiosemicarbazones has demonstrated notable efficacy in preventing and disrupting microbial biofilms. Biofilms are structured communities of microorganisms encased in a self-produced extracellular matrix, which makes them notoriously resistant to conventional antimicrobial agents.

Research into various thiosemicarbazone analogues has shown promising activity against biofilms formed by pathogenic fungi such as Candida albicans. nih.govtandfonline.com One study investigating 30 different thiosemicarbazones found that several compounds effectively inhibited the formation of C. albicans biofilms. The most potent of these reached a 50% biofilm inhibitory concentration (BIC₅₀) at 31.55 µM. nih.govtandfonline.com Mechanistic investigations using scanning electron microscopy revealed that effective compounds reduced the adhesion of fungal cells and hindered the formation of hyphae, which are critical for biofilm structure and integrity. nih.govtandfonline.com Although these compounds were effective at inhibiting biofilm formation, they were less successful at eradicating pre-formed, mature biofilms. nih.govtandfonline.com

Furthermore, studies on other organosulfur compounds, a category that includes thiosemicarbazones, have shown significant inhibition of biofilm formation in bacteria like Pseudomonas aeruginosa. researchgate.netplos.org These findings suggest that the Hydrazinecarbothioamide scaffold is a promising candidate for the development of novel anti-biofilm agents, warranting further investigation into the specific effects of the 2-(2,5-dichlorophenyl) substitution.

In Vitro Anticancer / Antiproliferative Activity Studies

The table below presents a compilation of cytotoxicity data (IC₅₀ values) for various thiosemicarbazone derivatives and their metal complexes against several cancer cell lines, illustrating the general efficacy of this chemical class.

| Compound/Complex | HeLa (Cervical Cancer) | HCT-116 (Colon Cancer) | A549 (Lung Cancer) | HT-29 (Colon Cancer) | Reference |

|---|---|---|---|---|---|

| Cu(II) complex with di(2-pyridil) ketone 1-adamantoyl hydrazine (B178648) | 0.5 - 3.2 µM | Data not available | 0.5 - 3.2 µM | Data not available | frontiersin.org |

| Ni(II) Complexes | Active | Data not available | Active | Data not available | nih.gov |

| Various Metal Complexes of Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | Data not available | 0.154 - 1.037 mM | Data not available | Data not available | nih.gov |

| Oxaliplatin (Reference Drug) | Data not available | IC₅₀ values vary | IC₅₀ values vary | Higher IC₅₀ than HCT-116 | nih.gov |

| Capecitabine (Reference Drug) | Data not available | IC₅₀ values vary | Data not available | Higher IC₅₀ than HCT-116 | nih.gov |

Note: The data represents the activity of related thiosemicarbazone derivatives and complexes, not necessarily Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- itself.

The antiproliferative effects of thiosemicarbazones are attributed to several molecular mechanisms, primarily the induction of apoptosis (programmed cell death) and interaction with cellular DNA.

Apoptosis Induction: Numerous studies have demonstrated that thiosemicarbazone derivatives can trigger apoptosis in cancer cells. This process is often mediated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. An increase in ROS can disrupt the mitochondrial membrane potential, leading to the release of pro-apoptotic factors. This cascade activates caspase enzymes, such as caspase-3 and caspase-9, which are key executioners of apoptosis. The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are common hallmarks of this process.

DNA Interaction and Enzyme Inhibition: Thiosemicarbazones and their metal complexes can interact with DNA, potentially through intercalation or groove binding. This interaction can disrupt DNA replication and transcription, leading to cell cycle arrest and cell death. Furthermore, these compounds are known to inhibit key enzymes involved in DNA synthesis and repair, such as topoisomerase II, further contributing to their cytotoxic effects.

The biological activity of thiosemicarbazone ligands is significantly enhanced upon coordination with metal ions. mdpi.comnih.gov The formation of metal complexes often leads to a substantial increase in cytotoxicity against cancer cells compared to the free ligand. frontiersin.org This enhancement is attributed to several factors:

Increased Lipophilicity: Metal complexation can increase the lipophilicity of the molecule, facilitating its transport across the cell membrane and improving cellular uptake.

DNA Binding and Cleavage: Metal complexes can bind to DNA more effectively than the free ligands, inducing conformational changes and, in some cases, leading to DNA cleavage.

Redox Activity: Transition metals like copper can participate in redox cycling, leading to the generation of ROS, which, as mentioned, is a potent trigger for apoptosis.

Studies on various copper(II), nickel(II), and cobalt(III) complexes with hydrazone and thiosemicarbazone ligands have consistently shown that the complexes exhibit superior antiproliferative activity compared to the uncomplexed ligands. frontiersin.org For instance, some copper complexes have demonstrated high cytotoxicity in HeLa and A549 cancer cell lines, with IC₅₀ values in the low micromolar range (0.5 to 3.2 µM). frontiersin.org

Enzyme Inhibition Studies

Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)- belongs to a class of compounds that are potent inhibitors of the urease enzyme. Urease, a nickel-containing metalloenzyme, catalyzes the hydrolysis of urea to ammonia and carbon dioxide. Its inhibition is a key therapeutic strategy for treating infections caused by urease-producing bacteria, such as Helicobacter pylori, and has applications in agriculture to prevent nitrogen loss from urea-based fertilizers.

Thiosemicarbazones, particularly those with halogen substitutions on the phenyl ring, have been identified as highly effective urease inhibitors. nih.gov The sulfur atom in the thiosemicarbazone moiety is believed to play a crucial role by chelating the nickel ions in the active site of the urease enzyme, thereby blocking its catalytic activity. dergipark.org.tr

A study on a library of new thiosemicarbazone analogues, including compounds structurally very similar to Hydrazinecarbothioamide, 2-(2,5-dichlorophenyl)-, demonstrated potent urease inhibitory activity. tandfonline.com The IC₅₀ values for the most active compounds in this series ranged from 5.3 to 15.5 µM, which was significantly more potent than the standard inhibitor, thiourea (IC₅₀ = 21.1 ± 0.2 µM). tandfonline.com

Kinetic Analysis: Kinetic studies performed on these potent thiosemicarbazone analogues help to elucidate their mechanism of inhibition. tandfonline.com Depending on the specific substitutions, these compounds can exhibit different modes of inhibition, including competitive, non-competitive, or mixed-type inhibition. researchgate.net For example, a related morpholine-thiophene hybrid thiosemicarbazone was found to inhibit urease in an uncompetitive manner. frontiersin.org Such kinetic analyses are crucial for understanding how the inhibitor interacts with the enzyme and for the rational design of more effective second-generation inhibitors.

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| (E)-N-(2,5-dichlorophenyl)-2-(4-fluorobenzylidene)hydrazine-1-carbothioamide | Potent (within 5.3 - 15.5 µM range) | tandfonline.com |

| Thiosemicarbazones with hydroxyl and chlorine substituents | 1.8 - 12.7 µM | nih.gov |

| 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide | 3.80 ± 1.9 µM | frontiersin.org |

| Thiourea (Standard) | 21.1 ± 0.2 µM | tandfonline.com |

| Acetohydroxamic acid (Standard) | 20.5 ± 0.4 µM | tandfonline.com |

Tyrosinase Enzyme Inhibition and Kinetic Analysis

Thiosemicarbazones, a class of compounds structurally related to hydrazinecarbothioamide, have been identified as potent inhibitors of tyrosinase, a key copper-containing enzyme in melanin biosynthesis. nih.gov The inhibitory mechanism often involves the chelation of copper ions within the enzyme's active site by the sulfur atom of the thiosemicarbazide moiety. nih.gov

Kinetic analyses of similar chlorinated benzaldehyde thiosemicarbazone derivatives have demonstrated reversible, mixed-type inhibition of tyrosinase. For instance, 2-chlorobenzaldehyde thiosemicarbazone and 4-chlorobenzaldehyde thiosemicarbazone were found to be reversible inhibitors of both the monophenolase and diphenolase activities of mushroom tyrosinase. nih.gov Specifically, 4-methoxybenzaldehyde thiosemicarbazone also acts as a reversible, mixed-type inhibitor of the enzyme's diphenolase activity, with reported K_i and K_is values of 1.47 µM and 15.10 µM, respectively. nih.gov Such studies suggest that the mode of inhibition can vary based on the specific substitutions on the phenyl ring. nih.govmdpi.com

Photosynthetic Electron Transport (PET) Inhibition in Plant Systems

The inhibition of photosynthetic electron transport (PET) is a mechanism of action for many herbicides. The well-known herbicide 3-(3,4-dichlorophenyl)-1,1-dimethylurea (DCMU) functions by blocking the electron transfer from the primary quinone electron acceptor (Q_A) to the secondary quinone acceptor (Q_B) on the reducing side of photosystem II (PSII). redalyc.orgfrontiersin.orgnih.gov This interruption of the PET chain curtails the generation of oxygen from water splitting. nih.gov

Studies on compounds structurally analogous to 2-(2,5-dichlorophenyl)hydrazinecarbothioamide have demonstrated notable PET-inhibiting activity in isolated spinach chloroplasts. The activity is highly dependent on the substitution pattern on the anilide ring and the compound's lipophilicity. For example, N-(2,5-difluorophenyl)- and N-(2,5-dimethylphenyl)-3-hydroxynaphthalene-2-carboxamides exhibited significant PET-inhibiting activity, with IC50 values around 10 µM.

Beta-Lactamase Inhibition

The emergence of bacterial resistance to β-lactam antibiotics, largely through the production of β-lactamase enzymes, poses a significant threat to public health. nih.gov Consequently, there is a substantial research effort to discover novel β-lactamase inhibitors. nih.govmdpi.com

Recent studies have identified thiosemicarbazone derivatives as a promising scaffold for the development of inhibitors against metallo-β-lactamases (MβLs), such as New Delhi metallo-β-lactamase-1 (NDM-1). nih.govnih.gov A systematic investigation of thiosemicarbazone derivatives led to the discovery of compounds that, in combination with the carbapenem antibiotic meropenem, effectively reversed resistance in NDM-1 positive clinical isolates. nih.gov One study found that dihydroxyphenyl-substituted thiosemicarbazones specifically inhibited NDM-1 and another MβL, ImiS, with IC50 values in the low micromolar range (0.37–21.35 µM for NDM-1). nih.gov Enzyme kinetics revealed that the lead compound in that study acted as a competitive and reversible inhibitor of ImiS, but an irreversible inhibitor of NDM-1. nih.gov While these findings are for related scaffolds, they highlight the potential of the thiosemicarbazone class as a source of MβL inhibitors.

Antioxidant Activity and Free Radical Scavenging Mechanisms

Antioxidants are crucial for protecting cells from damage caused by free radicals and reactive oxygen species (ROS). nih.govmdpi.com The thiosemicarbazide chemical class has been investigated for its potential to act as an antioxidant.

In Vitro Antioxidant Assays (e.g., DPPH, ABTS, Ferric Reducing Power)

The antioxidant capacity of hydrazinecarbothioamide derivatives has been evaluated using standard in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method, where the antioxidant's ability to donate a hydrogen atom or electron reduces the deep purple DPPH radical to a yellow-colored non-radical form. nih.gov